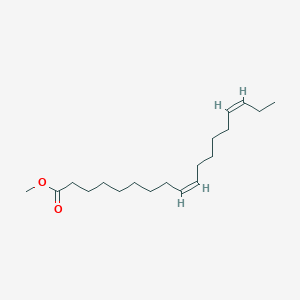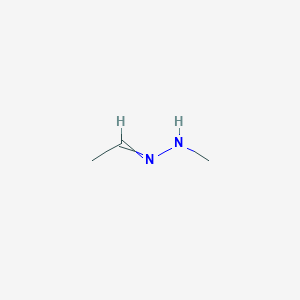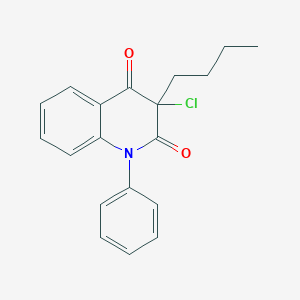
Methyl (9Z,15Z)-9,15-octadecadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (9Z,15Z)-9,15-octadecadienoate, commonly known as methyl linoleate, is a fatty acid ester with a chemical formula C19H34O2. It is an important compound in the field of biochemistry and has numerous industrial applications.
作用機序
Methyl linoleate is a polyunsaturated fatty acid that plays an important role in cell membrane structure and function. It is also a precursor for the synthesis of eicosanoids, which are important signaling molecules in the body. Methyl linoleate has been shown to modulate the expression of genes involved in inflammation and lipid metabolism.
Biochemical and Physiological Effects:
Methyl linoleate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It also exhibits anti-cancer properties and has been shown to inhibit the growth of certain cancer cells. Methyl linoleate has also been shown to improve insulin sensitivity and reduce the risk of developing type 2 diabetes.
実験室実験の利点と制限
Methyl linoleate is a widely available and inexpensive compound, making it an attractive choice for laboratory experiments. It is also stable and easy to handle. However, methyl linoleate is highly reactive and can undergo oxidation, which can affect the results of experiments. It is important to take precautions to prevent oxidation during experiments.
将来の方向性
There are numerous future directions for the study of methyl linoleate. One area of research is the development of novel antioxidant supplements based on methyl linoleate. Another area of research is the study of the effects of methyl linoleate on gut microbiota and its potential role in the prevention of metabolic diseases. Additionally, the development of new methods for the synthesis of methyl linoleate could lead to improvements in its industrial applications.
Conclusion:
Methyl linoleate is an important compound in the field of biochemistry with numerous industrial and scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on methyl linoleate could lead to the development of new therapies and industrial applications.
合成法
Methyl linoleate can be synthesized through the esterification of linoleic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation. This method is widely used in the industry for the production of methyl linoleate.
科学的研究の応用
Methyl linoleate has been extensively studied for its various applications in scientific research. It has been used as a substrate for the analysis of lipase activity in serum and other biological fluids. It has also been used as a model compound for the study of lipid oxidation and its effects on food quality. Methyl linoleate has been shown to exhibit antioxidant properties and has been used in the development of antioxidant supplements.
特性
CAS番号 |
17309-05-6 |
|---|---|
分子式 |
C19H34O2 |
分子量 |
294.5 g/mol |
IUPAC名 |
methyl (9Z,15Z)-octadeca-9,15-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4-,11-10- |
InChIキー |
OTROKOXHZSGHEN-NKIGAPEHSA-N |
異性体SMILES |
CC/C=C\CCCC/C=C\CCCCCCCC(=O)OC |
SMILES |
CCC=CCCCCC=CCCCCCCCC(=O)OC |
正規SMILES |
CCC=CCCCCC=CCCCCCCCC(=O)OC |
同義語 |
(9Z,15Z)-9,15-Octadecadienoic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)



![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)





![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)